NIT4 protein
Description
Properties
CAS No. |
144590-62-5 |
|---|---|
Molecular Formula |
C9H6BrFO2 |
Synonyms |
NIT4 protein |
Origin of Product |
United States |
Molecular and Genetic Characterization of Nit4 Protein
Gene Architecture and Transcriptional Regulation of nit-4
The nit-4 gene is responsible for encoding the NIT4 protein, a transcriptional activator necessary for the expression of genes such as nit-3 (encoding nitrate (B79036) reductase) and nit-6 (encoding nitrite (B80452) reductase) when nitrate is the available nitrogen source. tandfonline.comnih.govnih.govoup.com
Nucleotide Sequence and Gene Structure
The complete nucleotide sequence of the nit-4 gene from Neurospora crassa has been determined. tandfonline.comnih.govnih.gov The gene encodes a protein of 1,090 amino acids. tandfonline.comnih.govnih.govresearchgate.net Analysis of the gene's structure, including the arrangement of exons and introns, provides insight into its regulation and evolution. For instance, in Nicotiana tabacum (tobacco), the homologous TNIT4A and TNIT4B genes exhibit conserved exon-intron splicing junctions with the Arabidopsis thaliana NIT1 to NIT3 genes, suggesting a common evolutionary origin. semanticscholar.org The nirA gene in Aspergillus nidulans, a homolog of nit-4, contains four introns located in highly conserved regions. researchgate.net This conservation of intron positions across different fungal species points to their potential functional importance in gene expression. semanticscholar.org
Regulatory Elements within the nit-4 Promoter
The expression of the nit-4 gene is itself a regulated process, influenced by various upstream regulatory elements within its promoter region. The promoter of the nit-3 gene, which is regulated by NIT4, contains specific binding sites for NIT4. nih.govasm.org These binding sites are crucial for the induction of nit-3 expression in the presence of nitrate. asm.org Mobility-shift and DNA-footprinting experiments have identified two distinct NIT4-binding sites in the nit-3 promoter. nih.gov The stronger of these sites contains a symmetrical octameric sequence, TCCGCGGA. nih.gov Similar sequences have been found upstream of the nit-6 gene, which is also regulated by NIT4. nih.gov The regulation of these target genes highlights the importance of specific DNA sequences for NIT4 binding and subsequent transcriptional activation. The expression of nit-3 and nit-6 is also dependent on the global nitrogen regulatory protein, NIT2, which binds to GATA sequences in their promoters. asm.org The interplay between NIT4 and NIT2 binding to their respective sites is essential for the full expression of the nitrate assimilation genes. asm.org
Protein Primary Structure and Domain Organization
The primary structure, or amino acid sequence, of a protein dictates its three-dimensional folding and ultimately its function. alevelbiology.co.uksavemyexams.comuvm.educreative-proteomics.com
Amino Acid Sequence Analysis and Conservation
The this compound in Neurospora crassa is comprised of 1,090 amino acids. tandfonline.comnih.govnih.govnih.gov Comparative analysis of NIT4's amino acid sequence with its homolog, nirA from Aspergillus nidulans, reveals significant conservation, particularly in the amino-terminal half, which shows approximately 60% identity. tandfonline.comnih.gov This high degree of conservation in specific regions suggests they are critical for the protein's function. mtoz-biolabs.comwikipedia.org However, the carboxy-terminus of these homologous proteins is quite different. tandfonline.comnih.gov Further molecular characterization of nit-4 mutations has revealed that missense, nonsense, and frameshift mutations can impair its function. nih.gov
Identification and Characterization of Functional Domains
Proteins are often composed of distinct functional units known as domains. ebi.ac.uk The this compound possesses several key domains that are essential for its role as a transcriptional regulator.
A critical functional domain within the this compound is a putative Zn(II)2Cys6 binuclear-type zinc finger. tandfonline.comnih.govnih.govresearchgate.net This domain is characteristic of a family of fungal-specific transcription factors and is responsible for the sequence-specific binding of the protein to DNA. researchgate.netresearchgate.netasm.orgebi.ac.uk The structure of this domain involves two zinc ions coordinated by six cysteine residues, forming a stable structure that recognizes and binds to specific DNA sequences in the promoters of its target genes. researchgate.netebi.ac.uk Site-directed mutagenesis studies have confirmed that the cysteine residues and other conserved amino acids within this zinc finger domain are indispensable for the function of NIT4. tandfonline.comnih.gov This domain is located in the amino-terminal region of the protein. tandfonline.comnih.gov In addition to the zinc finger, a region downstream of it, rich in isoleucine, is predicted to form a coiled-coil structure that facilitates the dimerization of NIT4, which is important for its DNA binding activity. nih.govnih.gov
The this compound also contains a complex tripartite activation domain in its carboxyl-terminal region, which is necessary for activating transcription of its target genes. nih.gov Interestingly, a stretch of 27 glutamine residues is present in the C-terminus, but its deletion does not abolish NIT4 function unless a second, more upstream glutamine-rich domain is also removed. tandfonline.comnih.govnih.gov This suggests that the glutamine-rich regions play a role in transcriptional activation. tandfonline.comnih.gov
Dimerization Domain (e.g., Coiled-Coil Motifs)
The functionality of the this compound is dependent on its ability to form a homodimer, a process mediated by a specific dimerization domain. nih.govfgsc.net Research has identified a short, isoleucine-rich segment located downstream of the N-terminal zinc cluster DNA-binding motif that is predicted to form a coiled-coil structure. nih.govnih.gov This region is critical for the self-association of NIT4 monomers.
Studies utilizing the yeast two-hybrid system have confirmed that this isoleucine-rich segment facilitates dimerization in vivo. nih.gov Furthermore, in vitro chemical cross-linking experiments have demonstrated that a truncated form of NIT4 containing this domain is capable of forming homodimers, solidifying its role as the primary dimerization interface. nih.govnih.gov The formation of these coiled-coil structures is a common mechanism for protein dimerization, providing stability and proper orientation for DNA binding and interaction with the transcriptional machinery. biorxiv.orgplos.org
| Domain Feature | Description | Supporting Evidence |
| Domain Type | Dimerization Domain | Forms homodimers essential for function. nih.govfgsc.net |
| Structural Motif | Coiled-Coil | Predicted isoleucine-rich segment. nih.govnih.gov |
| Location | Downstream of the Zinc Cluster | Adjacent to the DNA-binding domain. nih.govnih.gov |
| Experimental Validation | Yeast two-hybrid system (in vivo) | Confirmed dimerization in living cells. nih.gov |
| Chemical cross-linking (in vitro) | Demonstrated direct physical interaction. nih.govnih.gov |
Transcriptional Activation Domains
The ability of NIT4 to activate gene expression resides within its C-terminal region, which contains a complex and multipartite activation domain. nih.gov Through systematic dissection of the protein, researchers have identified three distinct subdomains that contribute to its transactivation function when tested in a yeast-based system. nih.gov
| Activation Domain | Location | Key Characteristics |
| Primary Activation Region | Carboxyl-terminal region | Contains three separate activation subdomains. nih.gov |
| Minimal Activation Domain | C-terminal 28 amino acids | A novel leucine-rich, acidic motif. nih.gov |
| Essential Central Region | Between DNA-binding and activation domains | Deletions abolish protein function. nih.gov |
Negative-Acting Regions
In addition to its primary role as a transcriptional activator, the this compound also contains regions that can exert a negative or inhibitory influence on transcription. Analysis of NIT4 segments has revealed at least one negative-acting region located within the carboxyl-terminal portion of the protein. nih.gov This region was identified by its ability to repress transcription when fused to a DNA-binding domain in yeast. nih.gov The presence of such a domain suggests a sophisticated mechanism for fine-tuning the expression of nitrate-metabolizing enzymes, potentially preventing over-expression or allowing for rapid shutdown of the pathway when nitrate is no longer available.
Glutamine-Rich Domains and Polyglutamine Stretches
The C-terminus of the this compound is notable for the presence of two distinct glutamine-rich regions. nih.govtandfonline.com One is a glutamine-rich domain, and the other is a long polyglutamine (polyQ) tract consisting of 27 consecutive glutamine residues. nih.govtandfonline.com This polyQ stretch is encoded by a distinctive CAGCAA repeating nucleotide sequence. nih.govtandfonline.com
The functional significance of these domains has been investigated through deletion analysis. A mutant this compound lacking the polyglutamine tract was found to be still functional in vivo, indicating that this specific stretch is not essential for the protein's primary role. nih.govtandfonline.comoup.com However, when both the polyglutamine tract and the separate upstream glutamine-rich domain were deleted, the function of NIT4 was completely abolished. nih.govtandfonline.comnih.gov This finding strongly suggests that the glutamine-rich domain, rather than the polyQ tract itself, plays a critical role, likely in the context of transcriptional activation. nih.govtandfonline.com
| Domain | Description | Functional Role |
| Polyglutamine (polyQ) Stretch | A tract of 27 consecutive glutamines in the C-terminus. nih.govtandfonline.com | Deletion does not abolish NIT4 function. nih.govtandfonline.comoup.com |
| Glutamine-Rich Domain | A separate region with a high glutamine content, upstream of the polyQ stretch. nih.govtandfonline.com | Essential for NIT4 function; its deletion along with the polyQ tract is lethal to function. nih.govtandfonline.comnih.gov |
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are covalent chemical alterations to a protein after its synthesis, which can profoundly affect its activity, localization, stability, and interactions with other molecules. thermofisher.comwikipedia.org Common PTMs include phosphorylation, glycosylation, acetylation, methylation, and ubiquitination, each serving to expand the functional diversity of the proteome. news-medical.net These modifications are critical for regulating the function of transcription factors and other regulatory proteins. thermofisher.com
While PTMs are fundamentally important for controlling cellular processes, specific post-translational modifications of the this compound have not been detailed in the reviewed scientific literature. Future research focusing on identifying and characterizing potential PTMs, such as phosphorylation or ubiquitination, could provide deeper insights into how the activity of NIT4 is dynamically regulated in response to cellular signals and nitrogen availability.
Functional Mechanisms of Nit4 Protein
Transcriptional Regulation by Fungal NIT4 Protein (e.g., Neurospora crassa)
In the filamentous fungus Neurospora crassa, the this compound is a crucial transcription factor that governs the expression of genes involved in nitrate (B79036) assimilation. ontosight.ai As a member of the GATA family of zinc finger proteins, NIT4 plays a pivotal role in the fungus's ability to utilize alternative nitrogen sources when more readily available forms, such as ammonia (B1221849), are absent. nih.gov
Role in Nitrogen Assimilation Pathway Gene Expression
The primary function of the this compound is to activate the transcription of genes necessary for the utilization of nitrate as a nitrogen source. ontosight.ai In N. crassa, when preferred nitrogen sources are scarce, the expression of genes encoding enzymes for nitrogen catabolism is induced. This process requires the action of both a global-acting regulatory protein, NIT2, and pathway-specific regulatory proteins like NIT4. fgsc.net The expression of the structural genes for nitrate and nitrite (B80452) reductase, nit-3 and nit-6 respectively, is dependent on the synergistic interaction between NIT2 and NIT4. tandfonline.comasm.org This regulatory mechanism is essential for the fungus to adapt and thrive in environments with fluctuating nitrogen availability. ontosight.ai
Specific Target Gene Identification (e.g., nit-3, nit-6)
The this compound specifically regulates the expression of genes required for the nitrate assimilation pathway. tandfonline.com The most well-documented target genes are nit-3, which encodes nitrate reductase, and nit-6, which encodes nitrite reductase. tandfonline.comnih.govresearchgate.net The expression of both nit-3 and nit-6 is strictly dependent on the presence of a functional this compound. asm.orgtandfonline.com More recent studies using DNA affinity purification sequencing have expanded the list of NIT4 target genes to include nit-10 (a nitrate transporter), npd-1 (a 2-nitropropane (B154153) dioxygenase), fhb-2 (a flavohemoglobin protein), and a cyanamide (B42294) hydratase, all of which are important for nitrogen metabolism. pnas.org
Mechanism of DNA Binding and Recognition of Promoter Elements
The this compound contains a GAL4-like Cys6/Zn2 zinc cluster DNA-binding domain, which is characteristic of many fungal transcription factors. tandfonline.comnih.govnih.gov This domain allows NIT4 to bind to specific DNA sequences in the promoter regions of its target genes. ontosight.ainih.gov Mobility-shift and DNA-footprinting experiments have identified two NIT4-binding sites in the promoter of the nit-3 gene. fgsc.netnih.gov The stronger binding site contains the palindromic sequence TCCGCGGA, while a weaker site has a related sequence. fgsc.netnih.gov Similar related sequences are also found in the promoter region of the nit-6 gene. asm.orgnih.gov The binding of NIT4 to these promoter elements is a critical step in initiating the transcription of these genes. ontosight.ai
Enzymatic Function of Plant and Bacterial NIT4 Proteins (e.g., Arabidopsis thaliana)
In contrast to its role as a transcription factor in fungi, the this compound in plants and some bacteria functions as an enzyme. uniprot.orgnih.gov Specifically, in the model plant Arabidopsis thaliana, NIT4 is a member of the nitrilase superfamily. nih.govnih.gov
Substrate Specificity and Metabolic Pathways
The this compound, a member of the nitrilase superfamily, exhibits distinct substrate specificity that is closely linked to its metabolic role within the organism. In higher plants such as Arabidopsis thaliana, the NIT4 enzyme demonstrates a pronounced specificity for β-cyano-L-alanine. nih.gov This substrate is a key intermediate in the cyanide detoxification pathway. nih.gov In this pathway, toxic cyanide is assimilated into the non-toxic amino acids asparagine and aspartic acid, with the conversion of β-cyano-L-alanine being a critical step catalyzed by NIT4. pnas.org
Research has revealed that the substrate range of NIT4 is not uniform across all plant species and can be influenced by the formation of different enzyme complexes. For instance, in grasses (Poaceae), which possess NIT4A and NIT4B homologs, heteromeric complexes of these isoforms determine the substrate profile. pnas.org In Sorghum bicolor, the heteromeric complex SbNIT4A/B1 exclusively hydrolyzes β-cyanoalanine. However, a different complex, SbNIT4A/B2, expands its substrate range to include 4-hydroxyphenylacetonitrile in addition to β-cyanoalanine. pnas.org This broader specificity is linked to the endogenous turnover of dhurrin, a cyanogenic glycoside, suggesting a role for this NIT4 complex in remobilizing nitrogen stores without releasing toxic hydrogen cyanide. pnas.org
The structural basis for this specificity lies within the enzyme's active site. researchgate.net The binding pocket's size and chemical environment, shaped by a unique combination of amino acid residues, dictate which molecules can bind and be processed. researchgate.netatlanticoer-relatlantique.ca Studies on plant nitrilases have shown that the helical twist of the oligomeric enzyme structure can influence the size of the binding pocket, thereby affecting substrate preference. researchgate.net A loop from an adjacent monomer can act as a "lid," limiting the length of the binding pocket and further defining substrate specificity. nih.govresearchgate.net
Table 1: Substrate Specificity of Various NIT4 Homologs and Complexes
| Enzyme/Complex | Organism | Substrate(s) | Metabolic Pathway |
|---|---|---|---|
| AtNIT4 | Arabidopsis thaliana | β-cyano-L-alanine | Cyanide Detoxification nih.gov |
| SbNIT4A/B1 | Sorghum bicolor | β-cyano-L-alanine | Cyanide Detoxification pnas.org |
| SbNIT4A/B2 | Sorghum bicolor | β-cyano-L-alanine, 4-hydroxyphenylacetonitrile | Cyanide Detoxification, Dhurrin Turnover pnas.org |
Oligomerization as a Prerequisite for Enzymatic Function
In many plants, NIT4 functions as a homo-oligomer. However, extensive research in the grass family (Poaceae) has demonstrated a more complex scenario where enzymatic activity is entirely dependent on the formation of heteromeric complexes. pnas.org Grasses like Sorghum bicolor and Zea mays contain at least two distinct NIT4 isoforms, NIT4A and NIT4B. pnas.org Individually, these recombinant isoforms are enzymatically inactive. pnas.org High catalytic activity is achieved only when NIT4A and NIT4B isoforms assemble into a heteromeric complex. pnas.org
The composition of these heterocomplexes is a key determinant of their function and substrate specificity. pnas.org For example, the SbNIT4A/B1 complex in Sorghum bicolor is a dedicated β-cyanoalanine-metabolizing enzyme. In contrast, the SbNIT4A/B2 complex acquires a new function: the ability to hydrolyze 4-hydroxyphenylacetonitrile. pnas.org Remarkably, site-specific mutagenesis studies have revealed that the different catalytic activities reside on separate subunits within the same complex. In the SbNIT4A/B2 heterocomplex, the NIT4A isoform's active site is responsible for hydrolyzing β-cyanoalanine, while the NIT4B2 isoform's active site catalyzes the hydrolysis of 4-hydroxyphenylacetonitrile. pnas.org This illustrates a sophisticated evolutionary strategy where gene duplication and subsequent combinatorial assembly of protein subunits have led to the neofunctionalization of the enzyme complex. pnas.org
Table 2: Functional Role of Oligomerization in Poaceae NIT4 Enzymes
| Complex Composition | Constituent Isoforms | Enzymatic Activity | Functional Role of Subunits |
|---|---|---|---|
| SbNIT4A/B1 | SbNIT4A, SbNIT4B1 | Active pnas.org | Hydrolysis of β-cyanoalanine pnas.org |
| SbNIT4A/B2 | SbNIT4A, SbNIT4B2 | Active pnas.org | Hydrolysis of β-cyanoalanine (by NIT4A) and 4-hydroxyphenylacetonitrile (by NIT4B2) pnas.org |
| Individual Isoforms | SbNIT4A, SbNIT4B1, SbNIT4B2 | Inactive pnas.org | Lack of function in monomeric/homo-oligomeric form pnas.org |
Regulatory Networks and Signal Transduction Pathways Involving Nit4 Protein
Integration of NIT4 Protein into Nitrogen Regulatory Circuitry
The this compound functions as a specific activator within the nitrogen regulatory circuit of Neurospora crassa, a system that allows the organism to adapt to fluctuating nitrogen source availability. ontosight.aiasm.org When preferred nitrogen sources like ammonia (B1221849) or glutamine are scarce, the fungus must switch to alternative sources, such as nitrate (B79036). asm.org This switch requires the activation of a specific set of genes, and NIT4 is the key that unlocks this particular pathway. nih.govtandfonline.comnih.gov
NIT4 is indispensable for the expression of the structural genes encoding the enzymes for nitrate assimilation. nih.govnih.govresearchgate.net These include nit-3, which codes for nitrate reductase, and nit-6, which codes for nitrite (B80452) reductase. nih.govtandfonline.comnih.gov Nitrate reductase catalyzes the first step in the pathway, the reduction of nitrate to nitrite, and nitrite reductase catalyzes the subsequent reduction of nitrite to ammonium, which can then be assimilated into organic molecules. ontosight.ai
The this compound itself is a large molecule of 1090 amino acids that contains a distinctive DNA-binding motif known as a Zn(II)2Cys6 binuclear-type zinc finger. nih.govtandfonline.comnih.gov This structure allows NIT4 to bind to specific DNA sequences in the promoter regions of its target genes, a critical step for initiating their transcription. nih.govnih.gov Site-directed mutagenesis studies have confirmed that the cysteine residues and other conserved amino acids within this zinc finger domain are essential for NIT4's function. nih.govtandfonline.com
| Target Gene | Encoded Protein | Function in Nitrate Assimilation |
|---|---|---|
| nit-3 | Nitrate Reductase | Catalyzes the reduction of nitrate to nitrite. nih.govnih.gov |
| nit-6 | Nitrite Reductase | Catalyzes the reduction of nitrite to ammonium. nih.govtandfonline.com |
Response to Environmental Cues (e.g., Nitrate Induction)
The activity of the this compound is directly controlled by the availability of nitrate in the environment, a process known as nitrate induction. nih.gov This regulatory mechanism ensures that the genes for nitrate assimilation are only switched on when their substrate, nitrate, is actually present, preventing wasteful enzyme production. ontosight.ai The expression of the nit-4 gene itself is induced by the presence of nitrate. ontosight.ai This leads to an increase in the concentration of the this compound, which can then activate the transcription of the nit structural genes. ontosight.ai
The this compound acts as a homodimer, meaning two identical NIT4 molecules pair up to perform their function. nih.gov This dimer recognizes and binds to specific DNA sequences within the promoter regions of its target genes. nih.govfgsc.net For instance, in the promoter of the nit-3 gene, two NIT4-binding sites have been identified. nih.govasm.org These sites have different binding affinities; the stronger site contains a symmetrical 8-base-pair sequence, 5'-TCCGCGGA-3'. nih.govfgsc.net The binding of the NIT4 homodimer to these sites is a key event in mediating nitrate induction. nih.gov This specific interaction enhances the transcription of the nit-3 and nit-6 genes, allowing the fungus to efficiently utilize nitrate. ontosight.ainih.gov The homologous protein in Aspergillus nidulans, NirA, is also a transcription factor that activates target genes in response to nitrate. oup.com
Cross-Talk with Global Regulatory Systems
The expression of the nit-3 gene is a classic example of this dual regulatory control, as it requires both the global signal of nitrogen derepression (mediated by NIT2) and the specific signal of nitrate induction (mediated by NIT4). asm.orgfgsc.netnih.gov The promoter region of the nit-3 gene contains binding sites for both NIT2 and NIT4. asm.orgfgsc.net Studies have revealed three NIT2 binding sites and two NIT4 binding sites in the nit-3 promoter, and all of these sites are necessary for the full level of gene expression. asm.org
Crucially, the regulation involves more than just independent binding of the two factors. A direct, specific protein-protein interaction between NIT2 and NIT4 is essential for their synergistic and optimal activation of nit-3 expression. nih.govnih.gov The regions of both proteins that contain their DNA-binding motifs are also responsible for mediating this physical interaction. nih.gov This demonstrates a sophisticated regulatory mechanism where the global regulator (NIT2) and the pathway-specific regulator (NIT4) physically cooperate to precisely control gene expression. nih.gov While Neurospora possesses several different GATA factors that control various aspects of cellular function, only NIT2 has been shown to interact with NIT4, highlighting the specificity of this regulatory cross-talk. nih.govnih.gov
| Protein | Protein Family/Type | Regulatory Role | Interacting Partner | Nature of Interaction |
|---|---|---|---|---|
| NIT4 | GAL4-like Zinc Cluster nih.govnih.gov | Pathway-specific positive regulator (mediates nitrate induction). nih.gov | NIT2 | Direct protein-protein interaction required for synergistic gene activation. nih.govnih.gov |
| NIT2 | GATA-type transcription factor nih.gov | Global positive nitrogen regulator (active under nitrogen derepression). asm.orgfgsc.net | NIT4 | Direct protein-protein interaction required for synergistic gene activation. nih.govnih.gov |
Protein Protein Interactions of Nit4 Protein
Homodimerization and Oligomerization of NIT4 Protein
The this compound functions as a homodimer, a common characteristic among transcription factors that allows for enhanced DNA binding affinity and specificity. fgsc.netnih.gov This dimerization is mediated by a specific region within the this compound. Research has identified a stretch of amino acids that likely form a coiled-coil structure, which is a structural motif known to facilitate protein-protein interactions, including dimerization. nih.gov Chemical crosslinking studies have provided direct evidence that a truncated form of the this compound, containing this putative coiled-coil domain, is capable of forming homodimers. nih.gov Further investigation using the yeast two-hybrid system has pinpointed a short, isoleucine-rich segment located downstream from the zinc cluster DNA-binding domain as the region responsible for dimerization in vivo. nih.gov This same isoleucine-rich region also demonstrated the ability to form dimers in vitro through chemical cross-linking experiments. nih.gov The ability to form homodimers is essential for NIT4 to recognize and bind to its palindromic DNA target sequences in the promoters of genes it regulates. fgsc.net
Interaction with Regulatory Factors
A critical aspect of NIT4's function is its collaboration with other regulatory proteins to fine-tune gene expression in response to the nitrogen status of the cell. This is most notably demonstrated by its interaction with the major nitrogen regulatory protein, NIT2.
Synergy with NIT2 (GATA-type Transcription Factor) in Fungi
The expression of genes involved in the nitrate (B79036) assimilation pathway, such as nit-3 which encodes nitrate reductase, is dependent on a synergistic interplay between NIT4 and NIT2. nih.govnih.gov NIT2 is a globally acting transcription factor belonging to the GATA family, which activates the expression of a wide array of genes related to nitrogen catabolism when preferred nitrogen sources are scarce. nih.gov While NIT2 provides a general signal for nitrogen derepression, NIT4 acts as a pathway-specific factor, mediating induction in the presence of nitrate. nih.govnih.gov The coordinated action of both NIT2 and NIT4 is absolutely required for the robust expression of the nit-3 gene. nih.govnih.gov This functional synergy strongly suggests a direct physical interaction between the two proteins, allowing them to cooperatively recruit the transcriptional machinery to the target gene promoters. nih.gov Interestingly, of the several GATA factors present in Neurospora, only NIT2 has been shown to interact with NIT4, highlighting the specificity of this regulatory partnership. nih.gov
Interactions with Other Cellular Components (e.g., Promoter-Bound Complexes)
The ultimate function of the NIT4-NIT2 complex is to activate transcription, which necessitates interaction with the basal transcriptional machinery at the promoter of target genes. The nit-3 promoter contains multiple binding sites for both NIT4 and NIT2. asm.orgasm.org The presence of a cluster of closely spaced NIT2 and NIT4 binding sites initially suggested that their proximity was essential for their synergistic interaction. acs.org However, subsequent studies have shown that the physical separation of these binding sites does not abolish the regulation or expression of the nit-3 gene, implying a degree of flexibility in how the NIT2-NIT4 complex assembles on the DNA and engages with the transcriptional apparatus. acs.org
The binding of the NIT2-NIT4 complex to the promoter region is a key step in the recruitment of RNA polymerase II and other components of the transcription initiation complex. The synergistic action of NIT2 and NIT4 leads to a much higher level of gene expression than either factor could achieve on its own. nih.gov This suggests that the combined complex creates a more effective surface for interaction with the transcriptional machinery, thereby enhancing the efficiency of transcription initiation. While the direct interaction partners of the NIT2-NIT4 complex within the promoter-bound machinery have not been fully elucidated, it is clear that this complex serves as a critical bridge between the upstream regulatory signals and the core transcriptional apparatus.
Cellular and Subcellular Localization of Nit4 Protein
Subcellular Compartmentalization and Dynamic Redistribution
The NIT4 protein exhibits distinct subcellular localization patterns that are crucial for its activity as a transcriptional regulator. In the filamentous fungus Neurospora crassa, NIT4 functions as a pathway-specific transcription factor that mediates nitrate (B79036) induction. nih.govnih.gov Consistent with its role in controlling gene expression, the this compound is localized to the nucleus. nih.gov Within the nucleus, it binds to specific DNA sequences in the promoter regions of target genes, such as nit-3 (encoding nitrate reductase) and nit-6 (encoding nitrite (B80452) reductase), to activate their transcription. nih.govnih.gov This nuclear residency is essential for its function, allowing it to interact with the transcriptional machinery and other regulatory proteins like the global nitrogen regulator NIT2.
In contrast to the primarily nuclear localization observed in fungi, studies on plant homologs of NIT4 reveal a more complex and dynamic distribution. In Nicotiana tabacum, a plant-specific protein, Nt-4/1, which is an ortholog of Arabidopsis thaliana At-4/1, demonstrates the capacity for nuclear-cytoplasmic transport. nih.gov When fused with a green fluorescent protein (GFP), the Nt-4/1 protein is observed in distinct cytoplasmic bodies. nih.gov These non-membranous structures are dynamic, showing co-alignment and movement along actin filaments. nih.gov Furthermore, these cytoplasmic bodies have been found in association with the plasma membrane, the tubular endoplasmic reticulum, and structures resembling endosomes. nih.gov
The dynamic nature of Nt-4/1 localization is further highlighted by the identification of a nuclear export signal (NES). nih.gov Mutation of this signal results in the accumulation of the protein within the nucleoplasm, where it forms spherical bodies. nih.gov This evidence for nuclear-cytoplasmic shuttling suggests that the subcellular location of this NIT4 homolog in plants is tightly regulated and may change in response to specific cellular signals or conditions. This dynamic redistribution between the nucleus and various cytoplasmic compartments points to a multifaceted role beyond simple transcriptional activation in the nucleus.
| Subcellular Location | Organism/System | Key Findings |
| Nucleus | Neurospora crassa | Acts as a transcription factor, binding to DNA to regulate nitrate assimilation genes. nih.gov |
| Cytoplasmic Bodies | Nicotiana tabacum (Nt-4/1) | Forms non-membranous bodies that move along actin filaments and associate with the ER and plasma membrane. nih.gov |
| Nucleoplasm | Nicotiana tabacum (Nt-4/1 NES mutant) | Accumulates and forms spherical bodies when the nuclear export signal is mutated. nih.gov |
| Plasma Membrane, ER, Endosomes | Nicotiana tabacum (Nt-4/1) | Associated with these structures, suggesting involvement in various cytoplasmic processes. nih.gov |
Formation of Higher-Order Protein Structures (e.g., Filamentous Aggregates in Plants)
The this compound and its homologs can assemble into higher-order structures, which is a key feature of their regulation and function. In Neurospora crassa, the this compound possesses a domain that suggests it can form homodimers. nih.gov Chemical crosslinking studies have confirmed that a truncated form of NIT4 is capable of forming these homodimers, a common characteristic of DNA-binding proteins that often recognize palindromic sequences in gene promoters. nih.gov
In the plant kingdom, the formation of more complex structures is evident. As mentioned, the Nicotiana tabacum NIT4 homolog, Nt-4/1, forms distinct bodies both in the cytoplasm and, when its export is blocked, in the nucleus. nih.gov In vitro analysis of the bacterially expressed Nt-4/1 protein revealed that it self-assembles into multimeric complexes. nih.gov Electron microscopy of these structures, along with those formed in plant cells, indicates they are organized protein aggregates. nih.gov While not explicitly described as filamentous in all cases, the "cytoplasmic bodies" and "spherical bodies" represent significant higher-order protein assemblies. nih.gov
A particularly striking example of higher-order structure formation comes from grasses (Poaceae), where NIT4 proteins have evolved to form heteromeric complexes. pnas.org In species like Sorghum bicolor, there are multiple NIT4 isoforms (e.g., SbNIT4A, SbNIT4B1, and SbNIT4B2). pnas.org Individually, these isoforms are enzymatically inactive. pnas.org However, they assemble into functional heteromeric complexes, specifically SbNIT4A/B1 and SbNIT4A/B2. pnas.org This combinatorial assembly into multi-protein complexes represents a sophisticated mechanism for generating functional diversity from a small family of related proteins.
| Organism | Protein(s) | Type of Higher-Order Structure | Functional State |
| Neurospora crassa | NIT4 | Homodimer | Active |
| Nicotiana tabacum | Nt-4/1 | Multimeric complexes, cytoplasmic bodies, nuclear spherical bodies | Active/Regulated |
| Sorghum bicolor | SbNIT4A, SbNIT4B1, SbNIT4B2 | Heteromeric complexes (SbNIT4A/B1, SbNIT4A/B2) | Active |
Implications of Localization for Functional Regulation
The specific subcellular localization and the formation of higher-order structures are directly tied to the functional regulation of NIT4. In Neurospora crassa, the nuclear localization of the NIT4 homodimer is a prerequisite for its function as a transcriptional activator. Its presence in the nucleus allows it to access its target gene promoters and, through a synergistic interaction with the global nitrogen regulator NIT2, to precisely control the expression of genes required for nitrate assimilation.
In plants, the implications of the observed localization patterns are more diverse. The ability of the Nicotiana tabacum Nt-4/1 protein to shuttle between the nucleus and the cytoplasm and to associate with plasmodesmata has led to the hypothesis that it may be involved in the cell-to-cell transport of molecules, potentially including viral components. nih.gov Its dynamic association with the actin cytoskeleton and various organelles suggests roles in intracellular trafficking and signaling pathways that are distinct from its potential nuclear functions. nih.gov
The formation of heteromeric complexes in grasses is a clear example of functional regulation through protein assembly. The individual NIT4A and NIT4B isoforms are inactive, and only upon forming a specific heteromeric complex do they gain the ability to hydrolyze β-cyanoalanine, a key step in cyanide detoxification. pnas.org Interestingly, within the SbNIT4A/B2 complex, the two different subunits have distinct catalytic roles, with the NIT4A subunit responsible for hydrolyzing β-cyanoalanine and the NIT4B2 subunit acting on other substrates like 4-hydroxyphenylacetonitrile. pnas.org This demonstrates that the formation of the higher-order structure not only activates the enzymes but also creates a multifunctional complex. This arrangement allows for a more complex regulation of nitrile metabolism and may enable plants to use cyanogenic glycosides as transportable nitrogen storage compounds. pnas.org
Comparative Molecular Biology and Evolutionary Aspects of Nit4 Protein
Ortholog and Homolog Identification Across Kingdoms (Fungi, Plants, Bacteria)
Orthologs and homologs of the NIT4 protein have been identified in a wide range of organisms, from fungi to plants and bacteria. In fungi, NIT4 is a pathway-specific regulatory protein essential for nitrate (B79036) assimilation. In plants, the closest homologs are nitrilases, enzymes involved in cyanide detoxification and nitrile metabolism. Bacterial homologs also exist, though they are less characterized in the context of a direct NIT4-like function.
Homologs of plant nitrilases, which share ancestry with the fungal NIT4 family, are found in the genomes of various microorganisms. nih.gov In bacteria, thousands of sequences with significant identity to plant NIT4 have been identified. nih.gov For instance, Pseudomonas fluorescens, a plant symbiont, possesses numerous NIT4 homologs. nih.gov Fungal genomes also encode for homologs of plant nitrilases. nih.gov
Table 1: Selected Orthologs and Homologs of this compound
| Gene/Protein Name | Organism | Kingdom | Primary Function | Key Domain(s) |
| NIT4 | Neurospora crassa | Fungi | Transcriptional activator for nitrate assimilation genes. tandfonline.comnih.gov | Zn(II)2Cys6 binuclear zinc finger. tandfonline.comnih.gov |
| nirA | Aspergillus nidulans | Fungi | Transcriptional activator for nitrate assimilation genes. nih.gov | Zn(II)2Cys6 binuclear zinc finger. scispace.com |
| YNA1 | Hansenula polymorpha | Fungi | Putative transcriptional factor in nitrate assimilation. scispace.com | Zn(II)2Cys6 zinc finger. scispace.com |
| nit-4 | Fusarium oxysporum | Fungi | Nitrogen assimilation transcription factor. uniprot.org | Zn2-C6 fungal-type zinc finger. uniprot.org |
| NIT4 | Arabidopsis thaliana | Plantae | Nitrilase; detoxification of β-cyano-L-alanine. nih.gov | Nitrilase domain. nih.gov |
| pinA | Pseudomonas fluorescens | Bacteria | β-cyanoalanine nitrilase activity. nih.gov | Nitrilase domain. nih.gov |
Divergence of Functional Roles and Molecular Mechanisms
The functional roles and molecular mechanisms of NIT4 and its homologs have diverged considerably throughout evolution, reflecting adaptations to different metabolic needs and cellular contexts.
In fungi such as Neurospora crassa and Aspergillus nidulans, NIT4/nirA acts as a DNA-binding transcription factor. tandfonline.comnih.gov Its primary role is to induce the expression of genes required for the nitrate assimilation pathway, such as those encoding nitrate reductase and nitrite (B80452) reductase. tandfonline.comnih.gov This regulation is crucial for the organism's ability to utilize nitrate as a nitrogen source. The mechanism involves the binding of the this compound, via its zinc finger domain, to specific DNA sequences in the promoter regions of its target genes. tandfonline.com
In contrast, the plant homologs, such as NIT4 in Arabidopsis thaliana, function as enzymes. nih.gov Specifically, they are nitrilases that catalyze the hydrolysis of β-cyano-L-alanine, a toxic intermediate produced during cyanide detoxification. nih.gov This represents a significant functional shift from transcriptional regulation to direct enzymatic activity. The molecular mechanism in plants does not involve DNA binding but rather the catalytic breakdown of a specific substrate.
This functional divergence is also reflected in the evolution of the protein complexes. In grasses (Poaceae), the NIT4 homologs have evolved to form heteromeric complexes to gain high catalytic activity, a feature not observed in other plant families or in the fungal NIT4 proteins.
The evolutionary path of these proteins showcases how a conserved protein scaffold can be adapted for entirely different molecular functions—from a regulator of gene expression in fungi to a key metabolic enzyme in plants. This divergence highlights the plasticity of protein evolution in response to the diverse biochemical challenges faced by different organisms.
Phylogenetic Analysis of this compound Families
Phylogenetic analyses of the this compound family reveal distinct evolutionary trajectories that correspond to their functional divergence across kingdoms. The family of fungal transcriptional regulators that includes NIT4 is characterized by the C6 zinc cluster DNA-binding motif. oup.com
When constructing phylogenetic trees, the fungal NIT4-like proteins cluster together, separate from their plant homologs. The fungal proteins, such as NIT4 from Neurospora crassa and nirA from Aspergillus nidulans, share a common ancestor and are grouped based on their conserved role as transcriptional activators in nitrate metabolism. nih.govscispace.com Within the fungi, further clustering can be observed, for example, with NIT4 from N. crassa being closely related to its counterparts in other Sordariomycetes like Fusarium oxysporum. uniprot.org
The plant NIT4 family forms a separate clade, reflecting their distinct function as nitrilases. nih.gov These plant proteins are more closely related to each other than to the fungal NIT4 proteins. Phylogenetic studies of plant nitrilases show that the NIT4 isoenzyme is widely distributed across flowering plants, which is consistent with its crucial role in detoxifying cyanide, a common plant metabolic byproduct. nih.gov
Interestingly, some fungal proteins show higher sequence similarity to plant-type nitrilases than to the fungal NIT4 transcriptional factors, suggesting potential horizontal gene transfer events or a more complex evolutionary history. nih.gov These analyses underscore that the this compound family is an ancient one, with significant diversification occurring between the fungal and plant lineages, leading to the distinct functional classes observed today. The use of computational methods to build phylogenetic trees from protein sequences allows for the inference of these evolutionary relationships. ensembl.orgwikipedia.org
Conserved and Variable Regions in this compound Structure
The structure of the this compound and its homologs is characterized by both highly conserved domains, critical for their core function, and more variable regions that may contribute to their specialized roles in different organisms.
Conserved Regions:
The most prominent conserved feature in the fungal this compound family is the Zn(II)2Cys6 binuclear zinc finger domain . tandfonline.comnih.govoup.com This DNA-binding motif is located in the N-terminal region of the protein and is essential for its function as a transcriptional activator. tandfonline.com The consensus sequence for this domain is Cys-X2-Cys-X6-Cys-X5-12-Cys-X2-Cys-X6-8-Cys. oup.com Site-directed mutagenesis studies have confirmed that the cysteine residues and other conserved amino acids within this domain are indispensable for NIT4 function in Neurospora crassa. tandfonline.comnih.gov This domain is a hallmark of a large family of fungal transcriptional regulators. oup.com
In plant NIT4 homologs, the conserved region is the nitrilase domain . nih.gov This domain contains the catalytic residues necessary for the hydrolysis of nitriles. The active site, including a conserved cysteine residue, is a key feature of this domain.
Variable Regions:
Significant variability is observed in other parts of the protein, particularly in the C-terminal region. In Neurospora crassa NIT4, the C-terminus contains a stretch of 27 glutamine residues and another glutamine-rich domain further upstream. tandfonline.comnih.gov While the polyglutamine region itself is not essential for function, the deletion of both glutamine-rich domains abolishes NIT4 activity, suggesting they may act as a transcriptional activation domain. tandfonline.comnih.gov
The comparison between NIT4 from N. crassa and its homolog nirA from Aspergillus nidulans highlights this variability. While their N-terminal halves, containing the DNA-binding domain, share approximately 60% amino acid identity, their C-terminal regions are completely different. nih.gov This divergence in the activation domain likely contributes to the specifics of their regulatory activity in each organism.
Table 2: Conserved and Variable Regions in NIT4 and its Homologs
| Protein Region | Feature in Fungal NIT4 (e.g., N. crassa) | Feature in Plant NIT4 (e.g., A. thaliana) | Functional Significance |
| N-terminus | Highly conserved Zn(II)2Cys6 zinc finger domain. tandfonline.comnih.gov | Not conserved as a DNA-binding domain. | DNA binding and transcriptional regulation in fungi. tandfonline.com |
| Core Region | - | Conserved nitrilase domain with catalytic cysteine. nih.gov | Enzymatic hydrolysis of nitriles in plants. nih.gov |
| C-terminus | Highly variable; contains glutamine-rich activation domains. tandfonline.comnih.gov | Variable. | Transcriptional activation in fungi; specificity in different species. tandfonline.com |
This mosaic of conserved and variable regions within the this compound family illustrates a key principle of molecular evolution: core functional domains are often highly conserved, while other regions diverge to allow for functional specialization and adaptation to new roles.
Advanced Methodologies in Nit4 Protein Research
Genetic Manipulation and Mutagenesis Studies
Genetic manipulation has been fundamental to understanding the in vivo roles of the NIT4 protein. By altering the nit-4 gene, researchers can observe the resulting phenotypic changes, thereby deducing the function of specific protein domains and amino acid residues.
Site-Directed Mutagenesis for Domain Function Analysis
Site-directed mutagenesis is a precise technique used to create specific, targeted changes in the DNA sequence of the nit-4 gene. neb.com This allows for the investigation of the roles of individual amino acids or short sequences within the this compound. neb.com A primary target for this analysis in Neurospora crassa has been the putative Zn(II)2Cys6 binuclear-type zinc finger domain, which is believed to be responsible for DNA binding. nih.gov
Research has shown that mutating conserved cysteine residues within this zinc finger domain abolishes the in vivo function of NIT4. nih.gov This provides strong evidence that this domain is essential for NIT4's role as a transcription factor, likely by mediating its binding to specific DNA sequences in the promoters of nitrate-inducible genes like nit-3 and nit-6. nih.gov
Another study utilized site-directed mutagenesis to investigate the active site of plant NIT4 homologs. In Sorghum bicolor, which possesses multiple NIT4 isoforms (SbNIT4A, SbNIT4B1, and SbNIT4B2) that form heteromeric complexes, mutagenesis of the active site cysteine residue demonstrated that different isoforms catalyze distinct reactions within the same complex. This revealed that the NIT4A isoform is responsible for hydrolyzing β-cyanoalanine, while the NIT4B2 isoform handles other substrates.
Gene Deletion and Complementation Studies
Gene deletion, or gene knockout, involves the removal or inactivation of the entire nit-4 gene to study the resulting phenotype. wikipedia.org This has been crucial in confirming that NIT4 is the pathway-specific regulatory protein required for the expression of genes involved in nitrate (B79036) metabolism. nih.gov
In addition to complete gene knockouts, deletion mutagenesis has been used to assess the function of larger regions of the this compound. For instance, studies on the C-terminus of the N. crassa this compound, which contains glutamine-rich regions, have employed this technique. nih.gov Deletion of a polyglutamine stretch did not eliminate NIT4 function in vivo. nih.gov However, the removal of both the polyglutamine region and another upstream glutamine-rich domain resulted in a loss of function, suggesting that this latter domain is critical for transcriptional activation. nih.gov
Complementation studies are often performed in conjunction with gene deletion. In this approach, a functional copy of the nit-4 gene is reintroduced into a nit-4 deletion mutant. Restoration of the wild-type phenotype confirms that the observed effects of the deletion were due specifically to the absence of the this compound. Furthermore, this technique can be used to test the functionality of mutated or hybrid versions of the protein. For example, a hybrid gene constructed from the N. crassa nit-4 gene and the homologous nirA gene from Aspergillus nidulans was shown to be functional in N. crassa. nih.gov Interestingly, while the nit-4 gene could complement an A. nidulans nirA mutant, the reverse was not true, indicating subtle differences in their regulatory mechanisms. sfu.ca
Protein Expression and Purification Techniques
To perform detailed biochemical and structural analyses, it is necessary to produce large quantities of pure this compound. This is typically achieved through recombinant protein expression and subsequent purification.
Recombinant Protein Production
Recombinant protein production involves inserting the nit-4 gene into a suitable expression vector, which is then introduced into a host organism. synbio-tech.com The host's cellular machinery is then used to synthesize the this compound. Common host systems for expressing fungal and plant proteins include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. synbio-tech.comnih.gov
E. coli is a widely used host due to its rapid growth and high protein yields. nzytech.com NIT4 homologs from various species, including those from Sorghum bicolor, have been successfully expressed in E. coli. Often, the protein is expressed as a fusion protein, where a peptide or protein "tag" is attached to NIT4. A common example is the polyhistidine-tag (His-tag), which is a sequence of six or more histidine residues added to the N- or C-terminus of the protein. nih.gov This tag does not typically interfere with the protein's function and is instrumental in the purification process.
Molecular Interaction Analysis
Understanding how NIT4 functions requires identifying and characterizing its interactions with other molecules, particularly other proteins. A variety of in vitro and in vivo techniques are available for this purpose. thermofisher.comwikipedia.org
In Neurospora crassa, a critical interaction is between the pathway-specific activator NIT4 and the major nitrogen regulatory protein, NIT2. Research has shown that a direct physical interaction between NIT2 and NIT4 is essential for their synergistic activation of the nit-3 gene, which codes for nitrate reductase. nih.gov This interaction brings both proteins to the nit-3 promoter, where they bind to their respective DNA recognition sites. nih.gov
Several methods have been employed or are applicable to study such protein-protein interactions:
Yeast Two-Hybrid (Y2H) System: This is a genetic method used to detect protein-protein interactions in vivo. nih.gov It has been used to investigate potential interactions between NIT4 and nitrate reductase, although these specific assays did not detect a direct binding. researchgate.net
Co-immunoprecipitation (Co-IP): This is a widely used technique to identify protein-protein interactions in vivo from cell extracts. thermofisher.com An antibody targeting a known "bait" protein (e.g., NIT4) is used to pull it out of solution, bringing along any "prey" proteins that are bound to it. These interacting partners can then be identified.
Pull-Down Assays: This is an in vitro method similar to Co-IP. A purified, tagged "bait" protein (e.g., His-tagged NIT4) is immobilized on an affinity resin, which is then used to capture interacting proteins from a cell lysate.
Fluorescence Resonance Energy Transfer (FRET): This technique can be used to detect protein interactions in living cells. It measures energy transfer between two fluorescently tagged proteins. If the proteins are in very close proximity (i.e., interacting), energy transfer occurs, which can be detected as a change in fluorescence. wikipedia.org
The table below summarizes some of the key research findings from the application of these advanced methodologies to the study of the this compound.
| Methodology | Organism/System | Key Finding | Reference |
| Site-Directed Mutagenesis | Neurospora crassa | Mutation of conserved cysteines in the zinc finger domain abolishes NIT4 function. | nih.gov |
| Gene Deletion | Neurospora crassa | Deletion of a glutamine-rich domain, but not a polyglutamine tract, eliminates transcriptional activation function. | nih.gov |
| Complementation | N. crassa / A. nidulans | The N. crassa nit-4 gene can complement an A. nidulans nirA mutation. | sfu.ca |
| Recombinant Expression | E. coli | Production of His-tagged NIT4 homologs for functional and structural studies. | |
| Affinity Chromatography | In vitro | Purification of His-tagged NIT4 using Immobilized Metal Affinity Chromatography (IMAC). | |
| Yeast Two-Hybrid | Saccharomyces cerevisiae | Used to test for interactions between NIT4 and other proteins like nitrate reductase. | researchgate.net |
| In Vitro Binding Assay | In vitro | Demonstrated a direct physical interaction between the NIT2 and NIT4 proteins. |
DNA-Protein Binding Assays (e.g., Mobility Shift Assays, DNA Footprinting)
The interaction between the this compound and its target DNA sequences is fundamental to its role as a transcription factor. Researchers have employed sophisticated in vitro techniques to characterize these binding events with high precision.
Mobility Shift Assays , also known as Electrophoretic Mobility Shift Assays (EMSAs), have been instrumental in identifying and characterizing NIT4 binding sites. asm.orgnih.govfgsc.net This technique is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. Experiments using a fusion protein of NIT4 and β-galactosidase demonstrated that NIT4 specifically binds to the promoter region of the nit-3 gene, which it regulates. asm.orgnih.gov Through these assays, two distinct NIT4 binding sites were identified within the nit-3 promoter, revealing differences in their binding affinity. nih.govfgsc.net The stronger binding site was found to contain a palindromic sequence, TCCGCGGA, while a related sequence, TCCGTGGC, constituted the weaker site. fgsc.net
DNA Footprinting has been used to precisely map the nucleotide sequences that the this compound protects from enzymatic cleavage. nih.govfgsc.net In this assay, a DNA region of interest is radioactively labeled at one end and then incubated with the protein being studied. The mixture is then lightly treated with a DNA-cleaving agent, such as DNase I. The protein-bound DNA is protected from cleavage, and when the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments. These experiments, often performed in conjunction with mobility shift assays, have confirmed the specific binding sites of NIT4 on the nit-3 promoter. asm.orgnih.govnih.gov
| Target Gene Promoter | Binding Site | Sequence | Relative Affinity | Reference |
|---|---|---|---|---|
| nit-3 | Site 1 | TCCGCGGA | Stronger | fgsc.net |
| Site 2 | TCCGTGGC | Weaker | fgsc.net |
Protein-Protein Interaction Assays (e.g., Yeast Two-Hybrid System, Chemical Crosslinking, Pull-Down Assays)
The function of NIT4 is not only dictated by its interaction with DNA but also by its associations with other proteins. Various assays have been employed to uncover these interactions.
The Yeast Two-Hybrid (Y2H) System is a powerful genetic method for identifying protein-protein interactions in vivo. This system was used to investigate the dimerization of NIT4 and its potential interaction with other regulatory proteins. nih.gov The Y2H experiments revealed that a specific isoleucine-rich segment located downstream of the zinc cluster is responsible for NIT4 dimerization. nih.gov However, when used to test the hypothesis that the enzyme nitrate reductase directly interacts with NIT4 for autogenous regulation, the Y2H system, along with direct in vitro binding assays, did not detect such an interaction. nih.gov
Chemical Crosslinking provides a method to covalently link interacting proteins, allowing for the stabilization and subsequent identification of protein complexes. This technique demonstrated that a truncated version of the this compound is capable of forming homodimers. nih.gov Further studies using chemical crosslinking confirmed that the isoleucine-rich region, also identified by the Y2H system, is involved in dimerization in vitro. nih.gov
Pull-Down Assays are in vitro techniques used to confirm protein-protein interactions. promega.comthermofisher.com In these experiments, a "bait" protein (in this case, a fusion of NIT4 with an affinity tag like GST) is immobilized on beads. A cell lysate containing potential "prey" proteins is then passed over these beads. If a prey protein binds to the bait, it is captured and can be identified by techniques like Western blotting. This method was crucial in demonstrating a direct and specific protein-protein interaction between NIT4 and NIT2, the major nitrogen regulatory protein in Neurospora crassa. This interaction is essential for their synergistic activation of nit-3 gene expression. tandfonline.com Further pull-down experiments using different fragments of the NIT2 and NIT4 proteins helped to map the specific regions containing their DNA-binding motifs as the domains responsible for this interaction.
| Interacting Protein | Methodology | Finding | Reference |
|---|---|---|---|
| NIT4 (Homodimer) | Yeast Two-Hybrid, Chemical Crosslinking | Forms homodimers via an isoleucine-rich coiled-coil domain. | nih.govnih.gov |
| NIT2 | Pull-Down Assay | Directly interacts with NIT2, a global nitrogen regulator, for synergistic gene activation. The DNA-binding domains of both proteins mediate this interaction. | tandfonline.com |
| Nitrate Reductase | Yeast Two-Hybrid, In vitro binding assays | No direct interaction was detected, challenging the hypothesis of autogenous regulation through direct binding. | nih.gov |
Structural Biology Approaches
Determining the three-dimensional structure of NIT4 is crucial for a mechanistic understanding of its function. Both computational and experimental methods are contributing to this goal.
Computational Modeling and Prediction (e.g., AlphaFold)
While a full experimental structure of the Neurospora crassa this compound is not yet available, computational tools can provide valuable predictive models. The UniProt database contains an entry for the NIT4 homolog in the related fungus Fusarium oxysporum, which includes structural predictions. uniprot.org These models, often generated by algorithms like AlphaFold, predict a Zn2-C6 fungal-type DNA-binding domain near the N-terminus and a disordered region further down the sequence. uniprot.org Such models are instrumental in formulating hypotheses about domain function and guiding the design of experimental constructs for structural and functional studies.
Experimental Techniques for Structural Determination (e.g., Cryo-Electron Microscopy)
Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique for determining the high-resolution structure of biological macromolecules, including those that are difficult to crystallize. youtube.comthermofisher.comrsb.org.uk While a cryo-EM structure for the Neurospora this compound has not been published, this technique has been successfully applied to determine the structure of its plant homolog, the nitrilase 4 (NIT4) from Arabidopsis thaliana, at near-atomic resolution. nih.gov This study revealed a helical enzyme structure and provided insights into how the protein's quaternary structure influences its substrate specificity. nih.gov The success with the plant homolog suggests that cryo-EM would be a powerful approach to determine the structure of the fungal this compound and its complexes with DNA and other regulatory proteins.
Advanced Imaging and Localization Techniques
Understanding where a protein resides within the cell is key to understanding its function. Although specific advanced imaging studies focusing solely on Neurospora crassa NIT4 are not extensively documented in the provided search results, the UniProt entry for its homolog in Fusarium oxysporum indicates a predicted nuclear localization based on GO annotations. uniprot.org This is consistent with its role as a DNA-binding transcription factor. Techniques such as creating Green Fluorescent Protein (GFP) fusions and subsequent fluorescence microscopy are standard, powerful methods to experimentally confirm the subcellular localization of proteins like NIT4 in vivo.
Bioinformatics and Systems Biology Approaches
Bioinformatics and systems biology integrate large-scale datasets to understand the complex regulatory networks in which proteins like NIT4 operate. The study of NIT4 is a classic example of how genetic and molecular data are pieced together to build a model of a gene regulatory circuit. oup.comnih.gov NIT4 is a pathway-specific transcription factor that works in concert with the global nitrogen regulator, NIT2, to control the expression of genes in the nitrate assimilation pathway. asm.orgtandfonline.com This dual-signal system, requiring both nitrogen derepression (mediated by NIT2) and nitrate induction (mediated by NIT4), ensures that the pathway is activated only under the appropriate conditions. nih.gov Systems biology approaches, which can include transcriptomics and proteomics, can further delineate the full scope of the NIT4 regulon and how it integrates with other metabolic and signaling pathways within the cell. oup.com
Future Research Directions for Nit4 Protein
Elucidating Undiscovered Regulatory Mechanisms
In the fungus Neurospora crassa, NIT4 is a pathway-specific transcription factor essential for the expression of genes involved in nitrate (B79036) assimilation, such as nit-3 (encoding nitrate reductase) and nit-6 (encoding nitrite (B80452) reductase). tandfonline.comnih.govnih.gov Its function is induced by the presence of nitrate and requires synergistic interaction with the major nitrogen regulatory protein, NIT2. ontosight.aitandfonline.com While this framework is established, the precise upstream signaling pathways that sense nitrate and trigger the expression and activation of NIT4 remain to be fully mapped. Future research should focus on identifying the specific sensor proteins and signal transduction cascades that inform the cell of nitrate availability, leading to NIT4 activation.
Furthermore, the role of post-translational modifications in modulating NIT4 activity is largely unknown. Investigating potential phosphorylation, ubiquitination, or other modifications could reveal novel layers of regulation that fine-tune NIT4's response to environmental cues. In bacteria such as Pseudomonas pseudoalcaligenes, the nit4 gene is positively regulated by cyanide. asm.org The molecular details of this cyanide-sensing and signal transduction pathway are yet to be discovered and represent a fertile ground for investigation. Uncovering these regulatory circuits is crucial for a complete picture of how organisms adapt their nitrogen and cyanide metabolic pathways.
Comprehensive Structural-Functional Relationship Analysis
The primary structure of NIT4 in Neurospora crassa is known to be a large protein of 1,090 amino acids featuring several key domains. tandfonline.comnih.gov However, a high-resolution, three-dimensional structure of the full-length protein is conspicuously absent. Future efforts should prioritize crystallizing the full-length NIT4 protein, both in its apo form and in complex with its DNA targets and protein partners like NIT2. Such structures would provide invaluable atomic-level details into its mechanism of action.
Dissection of the protein has revealed distinct functional domains, particularly in the N. crassa ortholog. nih.govfgsc.net Site-directed mutagenesis has confirmed the necessity of conserved residues within these domains for NIT4 function. tandfonline.comnih.gov A comprehensive analysis using techniques like deep mutational scanning could systematically map the contribution of every amino acid to NIT4's stability, DNA binding, protein-protein interactions, and transcriptional activation, moving beyond the currently identified key domains. This would create a detailed map linking structure to function across the entire protein.
| Domain/Region in N. crassa NIT4 | Residue Position (Approx.) | Known/Predicted Function | Supporting Evidence |
| Zn(II)2Cys6 Zinc Cluster | N-terminal | Mediates sequence-specific DNA binding. tandfonline.comnih.govnih.gov | Mutagenesis of cysteine residues abolishes function. tandfonline.comnih.gov |
| Dimerization Domain | 109-144 | Facilitates homodimer formation. nih.govfgsc.net | Yeast two-hybrid system, in vitro chemical cross-linking. nih.govfgsc.net |
| NIT2 Interaction Domain | 48-179 | Mediates direct physical interaction with the NIT2 protein. | In vitro binding assays (GST pull-down). |
| Central Region | Middle of protein | Essential for overall protein function in vivo. nih.gov | Deletion mutants lose function in N. crassa. nih.gov |
| Tripartite Activation Domain | C-terminal 400 residues | Required for transcriptional activation. nih.govfgsc.net | Fusions to GAL4 DNA-binding domain activate transcription in yeast. nih.govfgsc.net |
| Glutamine-Rich Domains | C-terminal half | Contribute to transcriptional activation. tandfonline.comnih.gov | Deletion of these domains abolishes function. tandfonline.comnih.gov |
| Leucine-Rich Acidic Motif | C-terminal 28 residues | Functions as a minimal, potent activation domain. nih.govfgsc.net | Fusions to GAL4 DNA-binding domain show strong activation. nih.govfgsc.net |
Identification of Novel Interacting Partners and Pathways
The primary known interacting partner of N. crassa NIT4 is the global nitrogen regulator NIT2, a GATA-family transcription factor. tandfonline.com This interaction is direct, synergistic, and crucial for the optimal expression of nitrate assimilation genes. tandfonline.com Notably, an earlier hypothesis suggesting autogenous regulation via an interaction with the nitrate reductase (NIT3) protein has been disproven through yeast two-hybrid and in vitro binding assays. nih.govfgsc.net
The specificity of the NIT4-NIT2 interaction, which does not occur with other Neurospora GATA factors, suggests a highly evolved and precise regulatory mechanism. tandfonline.com However, it is probable that NIT4 interacts with other proteins beyond NIT2. Future research should employ unbiased, large-scale screening methods such as co-immunoprecipitation followed by mass spectrometry (Co-IP-MS), affinity purification-mass spectrometry (AP-MS), and yeast two-hybrid (Y2H) screens to identify a more comprehensive NIT4 interactome. Discovering novel partners could link NIT4 and the nitrate assimilation pathway to other cellular processes, such as carbon metabolism, stress response, or developmental pathways, revealing a more integrated regulatory network.
Exploring Functional Divergence in Lesser-Studied Organisms
The function of the this compound exhibits remarkable divergence across different biological kingdoms. In fungi like Neurospora crassa and its homolog nirA in Aspergillus nidulans, it acts as a Cys6 zinc cluster transcription factor for nitrate utilization. tandfonline.comnih.gov In stark contrast, in higher plants like Arabidopsis thaliana and Nicotiana tabacum (tobacco), the NIT4 ortholog is not a transcription factor but a nitrilase enzyme. nih.govnih.gov This plant enzyme plays a role in cyanide detoxification by converting β-cyano-L-alanine into the amino acids aspartic acid and asparagine. nih.govcvut.cz A similar enzymatic function has been identified in the bacterium Pseudomonas pseudoalcaligenes, where Nit4 is a β-cyanoalanine nitrilase induced by cyanide. asm.org
This functional dichotomy presents a fascinating case of evolutionary adaptation. Future studies should focus on "lesser-studied" organisms that possess NIT4 homologs, including other fungi, algae, and diverse bacterial species. Characterizing the function of NIT4 in these organisms will help trace the evolutionary path of this protein, determining whether the transcriptional or enzymatic role is ancestral and what selective pressures drove its functional divergence. Such studies could also uncover novel biological roles for NIT4-like proteins.
| Organism | Kingdom | Protein Family/Domains | Primary Function |
| Neurospora crassa | Fungi | Zinc Cluster (Cys6) Transcription Factor tandfonline.comnih.gov | Transcriptional activation of nitrate assimilation genes. nih.govontosight.ai |
| Aspergillus nidulans | Fungi | Zinc Cluster Transcription Factor (NirA homolog) tandfonline.com | Transcriptional activation of nitrate assimilation genes. |
| Arabidopsis thaliana | Plantae | Nitrilase/Nitrile Hydratase nih.govnih.gov | Cyanide detoxification; hydrolysis of β-cyano-L-alanine. nih.govnih.gov |
| Nicotiana tabacum | Plantae | Nitrilase/Nitrile Hydratase nih.govoup.com | Cyanide detoxification; hydrolysis of β-cyano-L-alanine. nih.gov |
| Oryza sativa (Rice) | Plantae | Nitrilase (homolog known) nih.gov | Presumed role in cyanide detoxification. |
| Pseudomonas pseudoalcaligenes | Bacteria | Nitrilase asm.org | Cyanide assimilation/resistance; hydrolysis of β-cyano-L-alanine. asm.org |
Systems-Level Modeling of this compound Networks
The regulation of nitrate assimilation in N. crassa is a classic example of a genetic switch, involving the interplay of the global regulator NIT2 and the pathway-specific activator NIT4 at target promoters like that of the nit-3 gene. tandfonline.com This regulatory node is ripe for quantitative analysis and systems-level modeling. The nit-3 promoter contains multiple binding sites for both NIT2 and NIT4, which are all required for full gene expression.
Future research should aim to collect the quantitative data necessary to build a predictive mathematical model of the NIT4-NIT2 regulatory network. This would involve measuring key parameters such as:
In vivo concentrations of NIT4 and NIT2 under different nitrogen conditions.
The binding affinities (Kd values) of NIT4 and NIT2 for their respective DNA sites.
The protein-protein interaction affinity between NIT4 and NIT2.
Rates of transcription and translation for all components.
By integrating this data into a computational model, researchers could simulate the dynamic behavior of the nitrate assimilation pathway. Such a model would allow for in silico experiments to test hypotheses about the importance of synergy, feedback loops, and the architectural arrangement of binding sites, providing a deeper, quantitative understanding of how the NIT4 network achieves precise gene regulation.
Q & A
Q. What is the primary enzymatic function of the NIT4 protein, and how is it experimentally validated?
NIT4 exhibits bifunctional activity as a β-cyano-L-alanine (Ala(CN)) hydratase and nitrilase, converting Ala(CN) to asparagine (Asn) and aspartate (Asp) . Its substrate specificity was determined using enzyme assays with over 25 substrates, including 3-phenylpropionamide and indole-3-acetonitrile (IAN), revealing >100-fold higher activity for Ala(CN) compared to other substrates . Validation methods include thin-layer chromatography (TLC) and liquid chromatography–electrospray ionization mass spectrometry (LC-ESI-MS) to confirm product formation .
Q. What experimental approaches are recommended to confirm NIT4's substrate specificity?
- Enzyme activity assays : Measure catalytic activity (nkat/mg protein) against candidate substrates (e.g., nitriles, cyanide derivatives) under controlled pH and temperature .
- Analytical techniques : Use TLC for rapid screening and LC-ESI-MS for precise identification of reaction products (e.g., Asp/Asn from Ala(CN)) .
- Mutagenesis studies : Compare wild-type and mutant NIT4 (e.g., active-site variants) to confirm substrate-binding residues .
Q. How is NIT4 transcriptionally regulated under different environmental conditions?
NIT4 promoter activity in Arabidopsis thaliana is induced by reducing agents (e.g., DTT, glutathione) and L-serine, but not D-serine or cysteine . Promoter-GUS fusion constructs and RNAi knockdown plants revealed that transcriptional activation correlates with cellular redox state and cyanide detoxification demands .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic activities of NIT4 (e.g., hydratase vs. nitrilase activity)?
Discrepancies in activity measurements (e.g., 6 nkat/mg asparagine hydrolase vs. 500 nkat/mg hydratase activity ) may arise from:
- Contaminant enzymes : Use affinity-tagged pure NIT4 (≥95% homogeneity) to exclude interference .
- Assay conditions : Optimize pH, cofactors (e.g., metal ions), and substrate concentrations to match physiological environments .
- Functional redundancy : Test NIT4 orthologs across species (e.g., fungal vs. plant variants) to identify conserved catalytic mechanisms .
Q. What methodologies are optimal for studying NIT4's interaction with global regulatory proteins like NIT2?
- DNA-binding assays : Mobility shift assays with nuclear extracts from Neurospora crassa identify NIT2 and NIT4 binding sites in promoter regions (e.g., nit-3 gene) .
- Promoter deletion/mutation analysis : Construct 5'-deletion mutants to pinpoint functional NIT2/NIT4 binding clusters (e.g., upstream regulatory elements in nit-3) .
- Protein-protein interaction assays : Co-immunoprecipitation (Co-IP) or yeast two-hybrid systems to confirm physical interaction between NIT2 (GATA factor) and NIT4 (Zn(II)Cys6-type protein) .
Q. How does NIT4's bifunctional activity influence experimental design in cyanide detoxification studies?
- Kinetic modeling : Compare turnover rates for hydratase (Ala(CN) → Asp) and nitrilase (Ala(CN) → Asn) pathways to identify dominant mechanisms under varying cyanide levels .
- In vivo phenotyping : Use NIT4-overexpressing or RNAi plants to assess survival rates under Ala(CN) stress, correlating enzyme activity with detoxification efficiency .
- Metabolite profiling : Quantify Asp/Asn ratios via HPLC in transgenic lines to validate pathway preference .
Q. What strategies are effective for determining NIT4's subcellular localization in plant models?
- Fluorescent tagging : Transient expression of NIT4-GFP fusion constructs in Arabidopsis protoplasts reveals cytoplasmic localization .
- Subcellular fractionation : Isolate organelles (e.g., mitochondria, chloroplasts) and detect NIT4 via Western blotting with anti-NIT4 antibodies .
- Immunogold labeling : Electron microscopy of plant tissues to visualize NIT4 distribution at ultrastructural levels .
Methodological Considerations for Data Interpretation
- Addressing conflicting data : When NIT4 activity varies across studies (e.g., asparagine hydrolase activity ), replicate experiments using standardized protocols and orthogonal validation methods (e.g., enzyme kinetics + metabolite profiling).
- Promoter analysis : For transcriptional regulation studies, combine chromatin immunoprecipitation (ChIP) with hypersensitive site mapping to link NIT4/NIT2 binding to nucleosome positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
